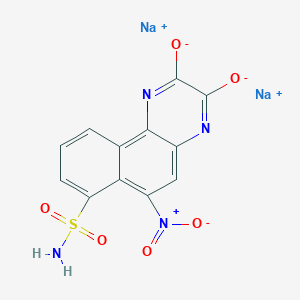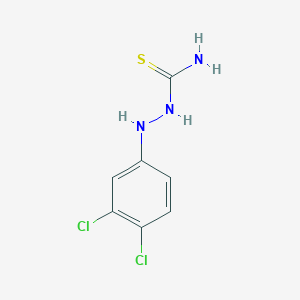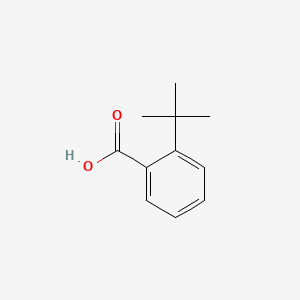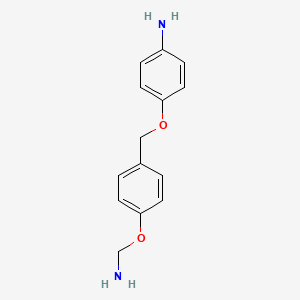
BISMUTH TITANATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Bismuth titanate (Bi4Ti3O12 and Bi12TiO20) powders have been synthesized using various methods, highlighting the adaptability and versatility of this material. The Oxidant Peroxide Method (OPM) enables control over particle morphology and size by adjusting the synthesis temperature, affecting its photocatalytic properties (Nogueira et al., 2014). The hydrothermal synthesis approach has produced perovskite and sillenite phases of bismuth titanate, depending on the precursor ratio, highlighting the influence of synthesis conditions on the material phase (Sardar & Walton, 2012).
Wissenschaftliche Forschungsanwendungen
Electric Field-Induced Transformations
Bismuth sodium titanate-based materials, a key family of lead-free perovskites, exhibit significant transformations under electric fields, important for applications in energy storage, actuators, and photoluminescent devices. These materials, characterized by relaxor-ferroelectric properties, undergo changes in crystal structure, domain configuration, and macroscopic properties in response to electric loading, with implications for electrical fatigue and performance in various applications (Viola et al., 2021).
Photocatalysis for Environmental Remediation
Bismuth titanate-based nanocomposites are explored extensively for environmental applications, particularly in degrading persistent organic pollutants in water and wastewater. These compounds, part of the layered perovskites, show promise in addressing environmental challenges related to water purification and air cleaning, highlighting the need for further research to enhance their photocatalytic properties and practical applicability (Kallawar et al., 2021).
Ferroelectric and Piezoelectric Materials
Research into lead-free perovskite ferroelectrics, including alkaline bismuth titanates, is driven by environmental and health concerns, with these materials beginning to replace lead-based ferroelectrics in certain applications. The development of bismuth titanate for data storage, given its high Curie temperature and ferroelectric properties, is particularly notable. These advancements pave the way for the integration of bismuth titanate in micro-electromechanical systems and other high-tech applications (Koruza et al., 2018).
Novel Applications and Future Prospects
The synthesis and characterization of bismuth titanate with different structures reveal its potential in various emerging applications. From photocatalytic degradation of pollutants under UV radiation to its role in dye-sensitized solar cells, bismuth titanate's versatility is evident. Its use in anticorrosive coatings and visible light photocatalysis further illustrates its wide-ranging applicability and the ongoing research aimed at unlocking its full potential across different scientific domains (Nogueira et al., 2014).
Eigenschaften
CAS-Nummer |
12048-51-0 |
|---|---|
Produktname |
BISMUTH TITANATE |
Molekularformel |
Bi2O7Ti2 |
Molekulargewicht |
625.69 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









